(S)-Methyl 2-acetamido-3-(4-methoxyphenyl)propanoate
Overview
Description
“(S)-Methyl 2-acetamido-3-(4-methoxyphenyl)propanoate” is a chemical compound with the molecular formula C13H17NO4 . It is also known by other names such as “Ac-tyr (me)-ome”, “methyl (2S)-2-acetamido-3-(4-methoxyphenyl)propanoate”, and "Ac-4-methoxy-Phe-ome" . This compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of “(S)-Methyl 2-acetamido-3-(4-methoxyphenyl)propanoate” consists of a total of 56 bonds. These include 25 non-H bonds, 8 multiple bonds, 12 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, 1 aliphatic secondary amide, and 1 aromatic ether .
Physical And Chemical Properties Analysis
The molecular weight of “(S)-Methyl 2-acetamido-3-(4-methoxyphenyl)propanoate” is 251.28 g/mol . It has a XLogP3 value of 0.7, indicating its relative lipophilicity . This compound has 1 hydrogen bond donor and 4 hydrogen bond acceptors .
Scientific Research Applications
1. Anti-Cancer Activity
(S)-Methyl 2-acetamido-3-(4-methoxyphenyl)propanoate has been studied for its potential anti-cancer activity. A study by Elfekki et al. (2014) found that certain derivatives of this compound, particularly those mimicking the substructure of MTHF (methyltetrahydrofolate), showed cytotoxic activity against specific cancer cell lines. These derivatives were synthesized and docked into the MTHF binding domain, displaying significant binding energies and inhibitory properties against methionine synthase, an enzyme overexpressed in some breast and prostate tumor cells (Ismail Mahmoud Elfekki, W. Hassan, Hosam A. Elshihawy, I. Ali, E. Eltamany, 2014).
2. Antitumor Activities
Xiong Jing (2011) conducted research on derivatives of (S)-Methyl 2-acetamido-3-(4-methoxyphenyl)propanoate, specifically studying its enantiomers synthesized from L-tyrosine methyl ester and D-tyrosine ethyl ester. These compounds exhibited selective antitumor activities in vitro, suggesting their potential therapeutic applications in cancer treatment (Xiong Jing, 2011).
3. Synthesis and Structural Analysis
Research by Peikow et al. (2006) focused on the synthesis and crystal structure analysis of a compound closely related to (S)-Methyl 2-acetamido-3-(4-methoxyphenyl)propanoate. They studied its crystallization, molecular structure, and intermolecular interactions, contributing to the understanding of the physical and chemical properties of such compounds (D. Peikow, A. Gessner, C.-M. Matern, M. Peter, A. Kelling, U. Schilde, 2006).
4. Synthesis of Glycosides
Jeanloz et al. (1968) researched the synthesis of various glycosides of compounds structurally similar to (S)-Methyl 2-acetamido-3-(4-methoxyphenyl)propanoate. Their work involved producing derivatives of this compound and investigating their chemical properties, thus expanding the chemical understanding and potential applications of these types of molecules (R. Jeanloz, E. Walker, P. Sinaỹ, 1968).
properties
IUPAC Name |
methyl (2S)-2-acetamido-3-(4-methoxyphenyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-9(15)14-12(13(16)18-3)8-10-4-6-11(17-2)7-5-10/h4-7,12H,8H2,1-3H3,(H,14,15)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLXPKBWRUCQAF-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=C(C=C1)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426214 | |
Record name | Methyl N-acetyl-O-methyl-L-tyrosinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 2-acetamido-3-(4-methoxyphenyl)propanoate | |
CAS RN |
17355-24-7 | |
Record name | N-Acetyl-O-methyl-L-tyrosine methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17355-24-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl N-acetyl-O-methyl-L-tyrosinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ac-Tyr(me)-OMe | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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